N-(3-ethoxypropyl)-1-methylpiperidin-4-amine
Overview
Description
The compound N-(3-ethoxypropyl)-1-methylpiperidin-4-amine is not directly mentioned in the provided papers. However, the papers discuss related compounds and synthetic methods that could be relevant to the synthesis and analysis of N-(3-ethoxypropyl)-1-methylpiperidin-4-amine. The first paper details the synthesis of a key intermediate, N-Methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine, which is used in the preparation of an antibiotic, premafloxacin . The second paper discusses the preparation of N4-substituted 2-methoxy(and 2-hydroxy)-1,5-naphthyridin-4-amines, which are compounds with potential antimalarial activity . These papers provide insights into the synthetic strategies that could potentially be applied to the synthesis of N-(3-ethoxypropyl)-1-methylpiperidin-4-amine.
Synthesis Analysis
The synthesis of related compounds involves key steps such as asymmetric Michael addition and stereoselective alkylation . These methods could be adapted for the synthesis of N-(3-ethoxypropyl)-1-methylpiperidin-4-amine by choosing appropriate starting materials and reagents that would introduce the ethoxypropyl and methyl groups at the desired positions on the piperidine ring. The synthesis of N4-substituted 1,5-naphthyridin-4-amines from ethyl 3-aminopyridine-2-carboxylate as described in the second paper also provides a potential synthetic route that could be modified for the target compound.
Molecular Structure Analysis
While the molecular structure of N-(3-ethoxypropyl)-1-methylpiperidin-4-amine is not analyzed in the provided papers, the structure can be inferred based on the name. It likely contains a piperidine ring, which is a six-membered ring containing one nitrogen atom, with a methyl group attached to the nitrogen (N-methyl) and an ethoxypropyl group (3-ethoxypropyl) attached to one of the carbon atoms in the ring.
Chemical Reactions Analysis
The papers do not provide specific information on the chemical reactions of N-(3-ethoxypropyl)-1-methylpiperidin-4-amine. However, the synthetic methods described for related compounds suggest that the target compound could undergo reactions typical of amines, such as alkylation, acylation, and reactions with electrophiles .
Physical and Chemical Properties Analysis
Safety And Hazards
This would involve detailing the compound’s toxicity, flammability, environmental impact, and necessary precautions while handling it.
Future Directions
This would involve discussing potential applications of the compound and areas of future research.
For a specific compound, these details can be found in scientific literature, databases, and safety data sheets. Please consult a qualified chemist or a reliable source for accurate information.
properties
IUPAC Name |
N-(3-ethoxypropyl)-1-methylpiperidin-4-amine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H24N2O/c1-3-14-10-4-7-12-11-5-8-13(2)9-6-11/h11-12H,3-10H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAQKCOKECNZJAH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCCNC1CCN(CC1)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-ethoxypropyl)-1-methylpiperidin-4-amine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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